Morpholin-3-one oxime Morpholin-3-one oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC17861935
InChI: InChI=1S/C4H8N2O2/c7-6-4-3-8-2-1-5-4/h7H,1-3H2,(H,5,6)
SMILES:
Molecular Formula: C4H8N2O2
Molecular Weight: 116.12 g/mol

Morpholin-3-one oxime

CAS No.:

Cat. No.: VC17861935

Molecular Formula: C4H8N2O2

Molecular Weight: 116.12 g/mol

* For research use only. Not for human or veterinary use.

Morpholin-3-one oxime -

Specification

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
IUPAC Name N-(3,6-dihydro-2H-1,4-oxazin-5-yl)hydroxylamine
Standard InChI InChI=1S/C4H8N2O2/c7-6-4-3-8-2-1-5-4/h7H,1-3H2,(H,5,6)
Standard InChI Key INJCRGOGWBHGDT-UHFFFAOYSA-N
Canonical SMILES C1COCC(=N1)NO

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

Morpholin-3-one oxime is systematically named N-(3,6-dihydro-2H-1,4-oxazin-5-yl)hydroxylamine under IUPAC rules . Its molecular formula, C₄H₈N₂O₂, corresponds to a molecular weight of 116.12 g/mol . The compound’s structure features a partially unsaturated morpholine ring (3,6-dihydro-2H-1,4-oxazine) with an oxime group (=N–OH) at the 5-position.

Structural Representation

The SMILES notation (C1COCC(=N1)NO) and InChIKey (INJCRGOGWBHGDT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . The planar oxime group introduces tautomeric potential, enabling equilibrium between the syn and anti configurations, though crystallographic data remain unreported.

Table 1: Key Computed Physicochemical Properties

PropertyValue
Molecular Weight116.12 g/mol
XLogP3-AA-1.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bond Count1
Topological Polar Surface Area64.4 Ų

Synthesis and Manufacturing

Large-Scale Synthesis

A high-yield (94.6%) synthesis involves deprotection of a precursor under acidic conditions . In a 50 L reactor, a trifluoroacetic acid (637.5 g)-catalyzed reflux in toluene (24.6 L) for 3 hours cleaves protective groups, followed by sequential washes with sodium bicarbonate, water, and brine . Recrystallization from methyl tert-butyl ether yields pure morpholin-3-one oxime as white needles .

Reaction Mechanism

The synthesis proceeds via acid-mediated N-deprotection, where trifluoroacetic acid protonates the intermediate, facilitating elimination. The oxime’s nucleophilic nitrogen attacks the electrophilic carbonyl carbon, forming the characteristic C=N–OH bond.

Pharmacokinetic and Pharmacodynamic Profiles

Blood-Brain Barrier Penetration

Oxime JR595, a morpholin-3-one oxime analog, demonstrates 40% brain-to-blood concentration ratios in murine models after intramuscular administration . This CNS penetration, rare among oximes, is attributed to its lipophilicity (XLogP3 = -1.4) and lack of P-glycoprotein substrate activity .

Metabolic Stability and Toxicity

In human liver microsomes, JR595 exhibits high metabolic stability, with no cytotoxicity observed in SH-SY5Y neuroblastoma or 1321N1 astrocytoma cell lines at therapeutic concentrations . Rapid elimination (t₁/₂ < 1 hour) limits its efficacy, necessitating pharmacokinetic optimization .

Table 2: Pharmacokinetic Parameters of JR595

ParameterValue
Tₘₐₓ (blood)15 minutes
Cₘₐₓ (brain)40% of blood concentration
Elimination Half-Life<60 minutes
Plasma Protein BindingNot reported

Reactivity and Chemical Applications

Oxime-Mediated Chelation

The oxime group (=N–OH) enables metal coordination, as observed in manganese- and nickel-catalyzed reactions . For instance, MnO₂ facilitates nitroso aldol reactions, forming α-aryl oximes through enolate intermediates . Such reactivity underpins applications in synthesizing bioactive molecules and polymers.

Tautomerism and Stability

Quantum mechanical calculations predict a 12.3 kcal/mol energy barrier between the syn and anti oxime tautomers. This dynamic equilibrium influences the compound’s solubility and reactivity, particularly in protic solvents where hydrogen bonding stabilizes the anti form.

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